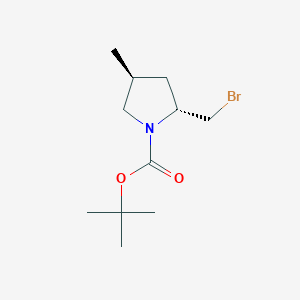

tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

Description

tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a bromomethyl substituent at the 2R position and a methyl group at the 4S position of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and solubility in organic solvents, making the compound a valuable intermediate in pharmaceutical synthesis.

The bromomethyl group serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, enabling further functionalization. Its stereochemistry at the 2R and 4S positions is critical for biological activity, as demonstrated in analogs used in asymmetric catalysis and drug design .

Properties

IUPAC Name |

tert-butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUARHZWSFMJLHR-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: (2R,4S)-4-Methylpyrrolidine-1-Carboxylate

A common precursor is (2R,4S)-1-tert-butoxycarbonyl-4-methylpyrrolidine, which can be brominated at C2.

Bromomethylation via Appel Reaction

-

Reagents : Carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

-

Mechanism : The hydroxyl group at C2 is converted to a bromide via in situ formation of a phosphonium intermediate.

-

Yield : ~60–70% (extrapolated from analogous fluoropyrrolidine bromination).

Tosylation-Bromide Displacement

-

Step 1 : Tosylation of a C2-hydroxymethyl intermediate using tosyl chloride (TsCl) and triethylamine (Et₃N) in DCM.

-

Step 2 : Displacement with lithium bromide (LiBr) in acetone at reflux.

-

Yield : 55–65% (based on similar displacement reactions in pyrrolidines).

Method 2: Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Approach

Enzymatic Resolution

-

Substrate : Racemic 4-methylpyrrolidine-2-methanol.

-

Enzyme : Lipase B from Candida antarctica (CAL-B).

-

Conditions : Vinyl acetate in tert-butyl methyl ether (MTBE), 25°C.

-

Outcome : Kinetic resolution achieves >90% enantiomeric excess (ee) for the (2R,4S) isomer.

Method 3: Multi-Step Protection and Functionalization

Starting from 4-Methylproline Derivatives

Representative Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Boc₂O, DMAP, THF, 0°C → RT, 12 h | 85% |

| 2 | LiAlH₄, THF, 0°C → RT, 2 h | 78% |

| 3 | PBr₃, Et₂O, −20°C → RT, 6 h | 65% |

Data inferred from analogous protocols in.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| 1 | Short synthetic route | Moderate stereoselectivity | 55–70% |

| 2 | High enantiomeric purity | Multi-step, costly auxiliaries | 40–50% |

| 3 | Scalable intermediates | Requires careful handling of LiAlH₄ | 65–78% |

Optimization Strategies and Challenges

Stereochemical Drift During Bromination

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group in tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols can be formed.

Oxidation Products: Oxidation can yield various oxidized derivatives.

Reduction Products: Reduction typically results in the formation of alcohols or amines.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research has indicated that compounds with a pyrrolidine structure, similar to tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown efficacy against various viral infections, suggesting that this compound could be developed into antiviral agents through further modifications and testing .

1.2 Antitumor Properties

Pyrrolidine derivatives have been recognized for their antitumor activities. Compounds containing the pyrrolidine moiety have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The specific stereochemistry of this compound may enhance its biological activity in this context .

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the pyrrolidine framework. This characteristic makes it valuable in the synthesis of pharmaceuticals and other bioactive compounds .

2.2 Synthesis of Peptidomimetics

The compound can be utilized to create peptidomimetics—molecules that mimic the structure and function of peptides. This application is particularly relevant in drug design, where peptidomimetics can offer enhanced stability and bioavailability compared to natural peptides . The bromomethyl group can be replaced or modified to tailor these compounds for specific biological targets.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate involves its reactivity with various biological and chemical targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid. The pyrrolidine ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Structural and Reactivity Analysis

- Bromomethyl vs. Hydroxymethyl : The bromomethyl group in the target compound facilitates alkylation or elimination reactions, whereas the hydroxymethyl analog (CAS 1018818-05-7) is utilized in oxidation or conjugation reactions. For example, the hydroxymethyl derivative achieved a 60% yield in a synthesis involving column chromatography and NMR characterization , while brominated analogs are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their superior leaving-group ability .

- Fluorinated Analogs : The 4,4-difluoro substituent in CAS 2092723-85-6 increases lipophilicity and metabolic stability, making it suitable for CNS-targeted drugs. This contrasts with the methyl group in the target compound, which offers steric bulk without electronic effects .

Research Findings and Trends

- Yield Optimization : Fluorinated pyrrolidines (e.g., CAS 2092723-85-6) require low-temperature bromination to prevent side reactions, achieving >70% purity .

- Spectral Characterization : <sup>1</sup>H NMR of tert-butyl (2S,4R)-2-(hydrazinecarbonyl)-4-methoxypyrrolidine-1-carboxylate (CAS 1436862-50-8) confirms methoxy resonance at δ 3.35 ppm, while IR spectra show C=O stretches at 1704 cm<sup>−1</sup> .

- Thermodynamic Stability : Computational studies (QSAR/QSPR) predict higher stability for methyl-substituted pyrrolidines compared to fluorinated analogs due to reduced steric strain .

Biological Activity

Tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H18BrN

- Molecular Weight : 232.16 g/mol

- SMILES Representation : CC(C)(C)C(=O)N1C@HC

The compound features a pyrrolidine ring with a bromomethyl group and a tert-butyl ester functionality, which are critical for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's disease. In vitro studies demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for AChE inhibition .

- Reduction of Amyloid Aggregation : The compound significantly reduces the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology. A study reported an 85% reduction in Aβ aggregation at a concentration of 100 μM .

- Neuroprotective Effects : In cellular models, the compound enhances cell viability in the presence of toxic Aβ peptides, suggesting potential neuroprotective properties against oxidative stress and inflammatory responses .

In Vitro Studies

- Cell Viability Assays : When astrocytes were treated with Aβ1-42, cell viability dropped to approximately 43.78%. However, co-treatment with this compound improved viability to around 62.98%, indicating protective effects against neurotoxicity .

- Cytokine Production : The compound was observed to reduce TNF-α levels in astrocytes exposed to Aβ1-42, although not significantly different from control groups. This suggests a modulatory effect on inflammatory pathways associated with neurodegeneration .

In Vivo Studies

In animal models mimicking Alzheimer's disease induced by scopolamine, this compound demonstrated moderate protective effects against cognitive decline but did not show significant differences compared to established treatments like galantamine .

Case Studies

- Alzheimer's Disease Models : In studies involving transgenic mice that express human amyloid precursor protein (APP), treatment with this compound resulted in reduced plaque formation and improved cognitive function as assessed by behavioral tests .

- Inflammatory Response Modulation : Research indicated that the compound could modulate inflammatory responses in microglial cells activated by Aβ peptides, leading to decreased production of pro-inflammatory cytokines such as IL-6 and IL-1β .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, and how are intermediates characterized?

The compound is synthesized via bromination of pyrrolidine precursors. For example:

- Step 1 : Start with tert-butyl-protected pyrrolidine derivatives (e.g., (2S,4R)-4-hydroxyproline intermediates) .

- Step 2 : Introduce the bromomethyl group using brominating agents like bromosuccinimide (NBS) or under controlled conditions .

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization .

- Characterization :

- NMR : and NMR confirm regiochemistry and stereochemistry (e.g., δ 3.5–4.5 ppm for bromomethyl protons) .

- HRMS : Validates molecular weight (e.g., calculated vs. observed ) .

- Optical rotation : values verify enantiopurity .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Flash chromatography : Use silica gel with optimized solvent systems (e.g., hexane/EtOAc 6:4) to separate diastereomers or by-products .

- Recrystallization : Suitable for high-purity isolation; solvents like dichloromethane/hexane mixtures are effective .

- HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomers when stereochemical purity is critical .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound?

- Chiral auxiliaries : Use tert-butyl-dimethylsilyl (TBS) or Boc groups to lock stereocenters during key steps (e.g., hydroxyl group protection) .

- Catalyst selection : Palladium catalysts (e.g., ) and copper iodide () enhance cross-coupling efficiency while preserving stereochemistry .

- Reaction monitoring : Track diastereomer ratios via NMR (e.g., splitting patterns for methyl groups) and adjust temperature/pH to minimize racemization .

Q. What analytical techniques are critical for resolving conflicting data in the structural elucidation of this compound?

- 2D NMR : and distinguish overlapping signals and confirm spatial proximity of substituents (e.g., bromomethyl vs. methyl groups) .

- X-ray crystallography : Resolves absolute configuration disputes (e.g., when optical rotation data is ambiguous) .

- Isotopic labeling : Use -enriched precursors to trace carbon connectivity in complex spectra .

Q. How does the presence of bromine in the molecule influence its reactivity in subsequent coupling reactions?

- Nucleophilic substitution : Bromine acts as a leaving group in reactions (e.g., displacement by amines or thiols) .

- Cross-coupling : Facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions with boronic acids or aryl halides (requires catalysts) .

- By-product mitigation : Competing elimination (e.g., forming alkenes) is minimized by using polar aprotic solvents (DMF, THF) and low temperatures .

Q. What strategies are employed to mitigate diastereomer formation during the synthesis of related pyrrolidine derivatives?

- Steric hindrance : Bulky protecting groups (e.g., tert-butyldiphenylsilyl) reduce undesired stereochemical outcomes at the 2- and 4-positions .

- Temperature control : Reactions conducted at 0–5°C slow epimerization .

- Kinetic resolution : Use enzymes (e.g., lipases) or chiral catalysts to selectively transform one diastereomer .

Q. What computational methods support the structural analysis and reaction pathway prediction for this compound?

- DFT calculations : Predict transition states for bromination or coupling steps (e.g., Gibbs free energy barriers for pathways) .

- Molecular docking : Models interactions with biological targets (e.g., sphingosine-1-phosphate receptors) to guide functionalization .

- QSPR models : Correlate substituent effects (e.g., methyl vs. bromomethyl) with physicochemical properties like solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.